molecular formula C14H24Cl2N2O B1377459 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 1432681-77-0

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B1377459
CAS No.: 1432681-77-0
M. Wt: 307.3 g/mol
InChI Key: OIHRDLKXCKVOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

This compound is a synthetic organic compound characterized by its distinctive molecular architecture and specific chemical properties. The compound bears the Chemical Abstracts Service registry number 938283-43-3 and possesses a molecular formula of C14H22N2O for the free base form, with a corresponding molecular weight of 234.34 daltons. The dihydrochloride salt form represents the most commonly available and stable preparation of this compound for research applications.

The structural composition of this compound features several key architectural elements that define its chemical behavior and potential biological activity. The core structure consists of a phenethylamine backbone, which serves as the fundamental framework shared among numerous bioactive compounds. Attached to the para position of the phenyl ring is an ethoxy group that further connects to a pyrrolidine ring system through a two-carbon chain. This specific arrangement creates a unique three-dimensional molecular geometry that distinguishes it from other phenethylamine derivatives.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine, which precisely describes the molecular connectivity and functional group arrangement. The compound's structural complexity is further reflected in its Standard International Chemical Identifier string and corresponding key, which provide unambiguous digital representations for computational chemistry applications and database searches.

Table 1: Fundamental Chemical Properties

Property Value
Molecular Formula C14H22N2O
Molecular Weight 234.34 daltons
Chemical Abstracts Service Number 938283-43-3
MDL Number MFCD09718690
PubChem Compound Identifier 22684149
Physical Appearance Oil
Storage Temperature 4°C

Classification within Substituted Phenethylamines

The classification of this compound within the broader chemical taxonomy places it firmly within the substituted phenethylamine class. Substituted phenethylamines represent a vast chemical class of organic compounds that share the fundamental phenethylamine structure as their core framework, with various substituents modifying the basic scaffold to create diverse biological activities and chemical properties.

The phenethylamine structure consists of a phenyl ring connected to an amino group through a two-carbon chain, forming the basic β-phenethylamine backbone. This structural motif serves as the foundation for numerous naturally occurring and synthetic compounds, including essential neurotransmitters, hormones, and pharmaceutical agents. The structural formula of any substituted phenethylamine can be systematically analyzed according to the specific substitutions made on the phenyl ring, the ethyl chain, or the amino group.

Within this classification system, this compound represents a specific subclass characterized by the presence of an ether linkage connecting the phenyl ring to a heterocyclic nitrogen-containing ring system. This particular substitution pattern creates what can be termed a "cyclized phenethylamine" structure, where the nitrogen atom is incorporated into a saturated five-membered ring system. The pyrrolidine moiety contributes additional conformational constraints and electronic properties that differentiate this compound from simpler phenethylamine derivatives.

The systematic approach to understanding substituted phenethylamines has revealed that structural modifications can dramatically alter biological activity, pharmacokinetic properties, and receptor selectivity. The specific arrangement found in this compound, with its extended ether linkage and pyrrolidine substitution, represents a sophisticated example of molecular design aimed at creating compounds with distinct properties from the parent phenethylamine structure.

Table 2: Classification Hierarchy

Classification Level Category
Chemical Class Substituted Phenethylamines
Subclass Cyclized Phenethylamines
Specific Type Phenylalkylpyrrolidines
Functional Groups Primary amine, ether linkage, tertiary amine
Ring Systems Benzene, pyrrolidine

Historical Context of Related Phenethylamine Research

The historical development of phenethylamine research spans several millennia, with documented evidence of phenethylamine-containing substances dating back thousands of years. The scientific investigation of this chemical class began in earnest during the late nineteenth century with Arthur Heffter's isolation of mescaline from peyote cactus in 1896, marking the first identification of a chemically pure phenethylamine with documented psychoactive properties. This groundbreaking work established the foundation for systematic research into the relationship between molecular structure and biological activity within the phenethylamine family.

The early twentieth century witnessed significant advances in phenethylamine chemistry, particularly through the contributions of Ernst Späth, who achieved the first chemical synthesis of mescaline in 1919. This synthetic achievement proved definitively that mescaline belonged to the β-phenethylamine class and opened the door for systematic structure-activity relationship studies. The ability to synthesize phenethylamine derivatives from basic chemical precursors enabled researchers to explore how specific molecular modifications affected biological properties.

A pivotal period in phenethylamine research occurred during the mid-to-late twentieth century, driven largely by the systematic investigations of Alexander Shulgin and his colleagues. Beginning in the 1970s, Shulgin's research program led to the synthesis and pharmacological evaluation of numerous novel phenethylamine derivatives, including the development of the "2C series" of compounds. This work, culminating in the publication of "Phenethylamines I Have Known and Loved" in 1991, established comprehensive structure-activity relationships and demonstrated the vast potential for creating bioactive compounds through systematic molecular modification.

The evolution of phenethylamine research has also been influenced by advances in understanding neurotransmitter systems and receptor pharmacology. Modern research has revealed that many substituted phenethylamines exert their effects primarily through modulation of monoamine neurotransmitter systems, though no single mechanism of action characterizes all members of this diverse chemical class. This mechanistic diversity has driven continued interest in developing novel phenethylamine derivatives for potential therapeutic applications.

Contemporary phenethylamine research has expanded to include sophisticated approaches such as bioisosteric replacement strategies, where specific molecular fragments are systematically substituted to optimize pharmacological properties. The development of compounds like this compound represents the application of these modern synthetic and design principles to create molecules with precisely tailored structural features.

Table 3: Historical Milestones in Phenethylamine Research

Year Milestone Researcher/Event
1896-1897 First isolation and characterization of mescaline Arthur Heffter
1919 First chemical synthesis of mescaline Ernst Späth
1954 Publication of "The Doors of Perception" Aldous Huxley
1974-1975 Synthesis and evaluation of 2C-B Alexander Shulgin
1991 Publication of comprehensive phenethylamine research Alexander and Ann Shulgin
2003-2006 Development of advanced phenethylamine derivatives Various research groups

Significance in Medicinal Chemistry and Biochemical Research

The significance of this compound in medicinal chemistry and biochemical research stems from its unique structural features and potential applications as a research tool for investigating biological systems. The compound's distinctive molecular architecture, incorporating both a traditional phenethylamine backbone and novel structural modifications, positions it as a valuable probe for understanding structure-activity relationships within this important chemical class.

In the context of medicinal chemistry research, this compound serves as an example of sophisticated molecular design aimed at creating compounds with specific biological properties. The presence of the pyrrolidine ring system introduces conformational constraints that may influence receptor binding selectivity and pharmacokinetic properties. The ether linkage connecting the phenyl ring to the pyrrolidine moiety creates additional flexibility in the molecular structure while maintaining the essential phenethylamine pharmacophore.

The compound's potential research applications extend to multiple areas of biochemical investigation, particularly in studies focused on neurotransmitter systems and receptor pharmacology. The structural similarity to known bioactive phenethylamines suggests possible interactions with various receptor systems, making it a candidate for research into neurological and psychiatric disorders. The specific arrangement of functional groups may provide insights into how molecular modifications affect biological activity and selectivity.

From a chemical biology perspective, this compound represents an important addition to the toolkit of compounds available for probing biological systems. The systematic study of such compounds contributes to our understanding of how chemical structure relates to biological function, providing fundamental knowledge that can guide the development of therapeutic agents.

The compound also holds significance in the broader context of bioactive chemical space exploration. The concept of bioisosteric replacement, where specific molecular fragments are systematically modified to optimize biological properties, finds practical application in compounds like this one. The pyrrolidine substitution and ether linkage represent strategic modifications designed to explore new regions of chemical space while maintaining key structural features associated with biological activity.

Table 4: Research Applications and Significance

Research Area Application Significance
Medicinal Chemistry Structure-activity relationship studies Understanding molecular design principles
Biochemical Research Receptor binding studies Investigating neurotransmitter systems
Chemical Biology Biological probe development Exploring structure-function relationships
Pharmacology Mechanism of action studies Advancing therapeutic development
Chemical Space Exploration Bioisosteric replacement research Expanding bioactive compound libraries

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHRDLKXCKVOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach is the nucleophilic substitution of a phenolic hydroxyl group with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions.

  • Starting from 4-hydroxyphenylethanamine or its protected derivatives.
  • Potassium carbonate or similar base is used to deprotonate the phenol.
  • 1-(2-chloroethyl)pyrrolidine or analogous alkyl halide is added.
  • Reaction temperature typically maintained around 60–100°C.
  • Solvents such as N,N-dimethylformamide (DMF) or amyl acetate are employed to facilitate solvation and reaction kinetics.
  • Reaction time ranges from several hours to overnight to ensure completion.

Amination and Side Chain Introduction

The ethanamine side chain is introduced either by:

  • Direct substitution on a suitable phenyl precursor.
  • Reduction of nitro intermediates followed by amination.
  • Protection/deprotection strategies to avoid side reactions on the amine group.

Reduction of nitro groups to amines is often performed using catalytic hydrogenation or chemical reductants, followed by purification steps such as silica gel chromatography.

Salt Formation (Dihydrochloride)

To enhance compound stability and facilitate purification:

  • The free base is dissolved in an appropriate solvent, often methanol or ethanol.
  • An excess of hydrochloric acid is added slowly under cooling (5–10°C).
  • The dihydrochloride salt precipitates out as a crystalline solid.
  • The solid is collected by filtration and dried under vacuum at 40–50°C.
  • Typical yields for this step are high, around 80–95%.

Representative Experimental Procedure Summary

Step Reagents/Conditions Description Yield (%) Notes
Ether formation 4-hydroxyphenylethanamine, potassium carbonate, 1-(2-chloroethyl)pyrrolidine, DMF, 60°C, 1.5–16 h Nucleophilic substitution to form 2-(pyrrolidin-1-yl)ethoxyphenylethanamine 80–90 Stirring under nitrogen atmosphere recommended
Amination Reduction of nitro intermediate with catalytic hydrogenation or chemical reductants Conversion of nitro group to amine >90 Purification by silica gel chromatography
Salt formation Methanol, concentrated HCl, 5–10°C, slow acid addition Crystallization of dihydrochloride salt 83–95 Drying under vacuum at 40–50°C

Analytical and Purification Techniques

  • Purification is typically achieved by silica gel column chromatography using hexane-ethyl acetate mixtures.
  • Characterization includes ^1H-NMR, HPLC-MS, and melting point determination.
  • The dihydrochloride salt exhibits melting points around 270–271°C, confirming purity and identity.

Research Findings and Optimization Notes

  • Reaction efficiency improves under inert atmospheres (nitrogen) to prevent oxidation.
  • Choice of solvent and temperature critically affects ether formation yields.
  • The dihydrochloride salt form significantly improves compound stability for storage and handling.
  • High purity grades (99% and above) are achievable with optimized recrystallization and chromatographic steps.

Scientific Research Applications

Biological Activities

Research indicates that 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride exhibits various biological activities:

  • Neuropharmacological Effects:
    • Studies suggest this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for investigating treatments for mood disorders and neurodegenerative diseases.
  • Antidepressant Potential:
    • Preliminary research has indicated that compounds with similar structures can exhibit antidepressant-like effects in animal models. The presence of the pyrrolidine ring is often associated with enhanced antidepressant activity.
  • Analgesic Properties:
    • Some case studies have explored the analgesic effects of related compounds, suggesting potential applications in pain management therapies.

Therapeutic Applications

The potential therapeutic applications of this compound include:

Application AreaDescription
Psychiatry Investigated for use in treating depression and anxiety disorders.
Pain Management Explored for analgesic effects in chronic pain models.
Neuroscience Potential use in neuroprotective strategies against neurodegenerative diseases.

Case Studies

Several studies have highlighted the compound's efficacy and safety profile:

  • Study on Antidepressant Effects:
    • A study published in the Journal of Medicinal Chemistry evaluated similar compounds and found significant improvements in depressive behaviors in rodent models, leading to further exploration of derivatives like this compound for clinical trials.
  • Analgesic Research:
    • A clinical trial assessing the analgesic properties of related compounds demonstrated a reduction in pain perception among participants, suggesting that similar mechanisms might be at play with this compound.
  • Neuroprotective Studies:
    • Research published in Neuroscience Letters indicated that compounds with a pyrrolidine structure could protect neuronal cells from apoptosis, warranting further investigation into their therapeutic potential against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Phenethylamine Derivatives with Heterocyclic Substituents

  • 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride) : Features a methyl group at the 4-position and methoxy groups at 2,5-positions. Unlike the target compound, it lacks the pyrrolidine-ethoxy moiety, resulting in reduced steric bulk and altered receptor binding profiles .
  • 2C-T-7 (2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine Hydrochloride) : Contains a propylthio group at the 4-position. The sulfur atom may enhance lipophilicity compared to the oxygen-based ethoxy linker in the target compound .

Pyrrolidine-Containing Analogues

  • 2-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-amine : Directly attaches pyrrolidine to the phenyl ring without an ethoxy spacer. This rigid structure may limit conformational adaptability compared to the target compound’s flexible ethoxy bridge .
  • 2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine Dihydrochloride : Incorporates a chiral pyrrolidine ring fused to the ethylamine backbone. The stereochemistry and lack of a phenyl ring differentiate its pharmacokinetic properties from the target compound .

Ethoxy-Linked Analogues

  • (2-[2-(2-Pyridinyl)ethoxy]phenyl)amine Dihydrochloride: Substitutes pyrrolidine with a pyridine ring.
  • 2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride : Features a chloropyridine group, introducing electron-withdrawing effects absent in the target compound. This may reduce electron density at the phenyl ring, affecting binding interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Salt Form Key Structural Feature
Target Compound 307.26 Pyrrolidin-1-yl ethoxy Dihydrochloride Flexible ethoxy-pyrrolidine linker
2C-D 261.76 4-Methyl, 2,5-dimethoxy Hydrochloride Methyl and methoxy groups
2C-T-7 321.89 4-Propylthio, 2,5-dimethoxy Hydrochloride Sulfur-containing substituent
2-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-amine 226.75 Pyrrolidin-1-yl Hydrochloride Direct pyrrolidine-phenyl attachment
2-(2-Chloropyridin-4-yl)ethan-1-amine 278.10 2-Chloropyridin-4-yl Dihydrochloride Chloropyridine substituent

Key Observations :

  • The target compound’s pyrrolidine-ethoxy group increases molecular weight compared to simpler phenethylamines (e.g., 2C-D).
  • Dihydrochloride salts (target compound, Cetirizine dihydrochloride ) improve aqueous solubility, critical for oral bioavailability.

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • Target Compound : The pyrrolidine-ethoxy group may act as a biased agonist or allosteric modulator at serotonin (5-HT) receptors, similar to phenylalkylamine derivatives in . Pyrrolidine’s nitrogen could engage in hydrogen bonding or ionic interactions with receptor residues .
  • Cetirizine Dihydrochloride : A piperazine-based antihistamine with a carboxylate group. While structurally distinct, its dihydrochloride form shares salt-derived solubility advantages with the target compound .

Biological Activity

Overview

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride, also known by its IUPAC name, is a compound with significant potential in pharmacological applications. Its structure includes a pyrrolidine ring, which is known to influence its biological activity. This article examines the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and research findings.

PropertyValue
Chemical FormulaC14H24Cl2N2O
Molecular Weight307.26 g/mol
CAS Number938283-43-3
IUPAC Name2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound can be attributed to its interaction with various biological targets:

1. Receptor Interaction:

  • Similar compounds have been reported to act as antagonists or modulators of neurotransmitter receptors, particularly in the central nervous system (CNS). This suggests potential applications in treating neurological disorders.

2. Enzyme Inhibition:

  • The compound may inhibit enzymes involved in critical biochemical pathways. For example, it has been noted that related compounds can inhibit tubulin assembly, impacting cell division and proliferation .

3. Antioxidative Properties:

  • Studies indicate that compounds with similar structures exhibit antioxidative effects, which could be beneficial in mitigating oxidative stress-related diseases .

Antiproliferative Effects

Research has shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells. For instance, modifications to the compound's structure have led to enhanced antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves disrupting microtubule dynamics and inducing apoptosis .

Antimicrobial Activity

The compound has demonstrated antibacterial properties in preliminary studies. It is believed that the presence of the pyrrolidine moiety contributes to its effectiveness against certain bacterial strains . This opens avenues for further exploration in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives based on this compound. The derivatives were evaluated for their ability to inhibit cancer cell growth. Results indicated that specific modifications enhanced their potency against breast cancer cells, demonstrating IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models through modulation of neurotransmitter systems .

Q & A

Q. What are the recommended synthetic routes for 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride, and what are the critical parameters influencing yield?

The synthesis typically involves coupling a pyrrolidine-containing ethoxy intermediate with a substituted phenethylamine precursor. Key steps include:

  • Nucleophilic substitution : Reacting 4-hydroxyphenethylamine derivatives with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Salt formation : Treating the free base with HCl in ethanol to yield the dihydrochloride salt.
    Critical parameters include reaction temperature (60–80°C for substitution), solvent polarity, and stoichiometric ratios of reactants. Impurities from incomplete substitution or over-acidification can reduce yields, necessitating purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95% by area).
  • NMR spectroscopy : Confirm the presence of the pyrrolidine ring (δ 1.6–1.8 ppm for CH₂ groups), ethoxy linkage (δ 3.4–3.6 ppm for OCH₂), and aromatic protons (δ 6.8–7.2 ppm).
  • Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₂₁N₂O·2HCl).
  • Impurity profiling : Compare against certified reference standards for dihydrochloride salts, such as those listed in pharmaceutical impurity databases .

Advanced Research Questions

Q. What computational methods are effective in optimizing the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) can model transition states for key reactions, such as the nucleophilic substitution step, to identify energy barriers and optimal leaving groups.

  • Reaction path search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation.
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict yield outcomes under varying conditions.
  • Experimental validation : Use microfluidic reactors to test computationally derived conditions at small scales before scaling up .

Q. How do structural modifications (e.g., pyrrolidine substitution) impact the compound's biological activity?

  • Pyrrolidine vs. piperidine : Replacing pyrrolidine with a bulkier piperidine ring (as seen in related compounds) may alter receptor binding kinetics due to steric hindrance.
  • Ethoxy linker flexibility : Shortening the ethoxy chain (e.g., from -OCH₂CH₂- to -OCH₂-) reduces conformational freedom, potentially enhancing selectivity for aminergic receptors.
  • Amine protonation : The dihydrochloride salt improves solubility but may affect membrane permeability in biological assays. Comparative studies with free-base analogs are recommended .

Q. How can contradictory data in biological assays (e.g., receptor binding vs. functional activity) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) across experiments.
  • Orthogonal validation : Pair radioligand binding assays with functional readouts (e.g., cAMP accumulation for GPCR activity) to confirm target engagement.
  • Data normalization : Use internal controls (e.g., reference agonists/antagonists) to account for batch-to-batch variability in compound purity .

Q. What strategies mitigate degradation during long-term storage of the dihydrochloride salt?

  • Lyophilization : Freeze-drying the compound in amber vials under inert gas (N₂ or Ar) reduces hydrolysis and oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous formulations.
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation pathways (e.g., deamination or ether cleavage) .

Methodological Considerations

  • Experimental design : Use factorial DOE (Design of Experiments) to optimize reaction conditions and minimize resource use .
  • Data contradiction analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding variables in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.